molecular formula C42H70O6 B14526674 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] CAS No. 62529-89-9

1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]

Cat. No.: B14526674
CAS No.: 62529-89-9
M. Wt: 671.0 g/mol
InChI Key: FNOKPOCVNMLANZ-UHFFFAOYSA-N
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Description

1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] is a complex organic compound characterized by its unique structure, which includes a hexane backbone linked to nonylphenoxy groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] typically involves the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate. This intermediate is then reacted with nonylphenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted ethers.

Scientific Research Applications

1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol] involves its interaction with biological membranes, where it can disrupt lipid bilayers due to its amphiphilic nature. This disruption can lead to increased membrane permeability and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62529-89-9

Molecular Formula

C42H70O6

Molecular Weight

671.0 g/mol

IUPAC Name

1-[6-[2-hydroxy-3-(2-nonylphenoxy)propoxy]hexoxy]-3-(2-nonylphenoxy)propan-2-ol

InChI

InChI=1S/C42H70O6/c1-3-5-7-9-11-13-17-25-37-27-19-21-29-41(37)47-35-39(43)33-45-31-23-15-16-24-32-46-34-40(44)36-48-42-30-22-20-28-38(42)26-18-14-12-10-8-6-4-2/h19-22,27-30,39-40,43-44H,3-18,23-26,31-36H2,1-2H3

InChI Key

FNOKPOCVNMLANZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCC(COCCCCCCOCC(COC2=CC=CC=C2CCCCCCCCC)O)O

Origin of Product

United States

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